4-Methyl-1-azaspiro[4.5]decan-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
4-methyl-1-azaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C10H17NO/c1-8-7-9(12)11-10(8)5-3-2-4-6-10/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
VNRKNLBYEBADRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NC12CCCCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methyl 1 Azaspiro 4.5 Decan 2 One and Its Scaffolds
Established Synthetic Pathways for the 1-Azaspiro[4.5]decan-2-one Core
The foundational 1-azaspiro[4.5]decan-2-one scaffold is a key structural motif, and numerous methods have been developed for its synthesis. These methods often provide the basis for producing more complex, substituted analogs.
Intramolecular cyclization is a cornerstone in the synthesis of spirolactams. This approach involves the formation of the lactam ring by connecting two functional groups within a single molecule that already contains the spirocyclic center or forms it during the cyclization event. Several distinct cyclization strategies have been effectively employed.
One common method is the intramolecular nucleophilic cyclization, where a nucleophile within the molecule attacks an electrophilic carbonyl group or its equivalent, leading to ring closure. For instance, N-(p-hydroxyphenyl)cyanoacetamides can undergo intramolecular nucleophilic cyclization to yield 4-spiro-cyclohexadienonyl-β-lactam-3-carbonitriles. researchgate.net Another powerful technique is the Dieckmann cyclization, a base-catalyzed intramolecular condensation of a diester to form a β-keto ester, which can then be further elaborated into the desired spirolactam. mdpi.com Additionally, cyclization-elimination reactions have been developed as a prodrug activation strategy, where an initial hydrolysis step frees a nucleophile to enact a cyclization that releases a parent drug; this principle can be adapted for synthesis. nih.gov Radical cyclizations, such as those involving carbamoyl (B1232498) radicals, also offer a pathway to these structures. researchgate.net
| Cyclization Strategy | Description | Key Intermediates/Reactants | Reference |
| Intramolecular Nucleophilic Cyclization | An intramolecular attack of a nucleophile (e.g., amine, carbanion) on an electrophilic carbonyl derivative to form the lactam ring. | Acyclic precursors with terminal nucleophilic and electrophilic groups. | researchgate.net |
| Dieckmann Cyclization | Base-catalyzed intramolecular condensation of a diester to form a cyclic β-keto ester, a precursor to the spirolactam. | Dicarboxylic acid esters. | mdpi.com |
| Radical Cyclization | Formation of the lactam ring through a radical-mediated intramolecular reaction. | Carbamoyl radical precursors. | researchgate.net |
| Cyclization-Elimination | A sequence where cyclization of a carrier moiety results in the elimination and formation of the final cyclic product. | Prodrug-like structures with latent nucleophiles. | nih.gov |
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the starting materials. These reactions are prized for their atom economy and ability to rapidly build molecular complexity. nih.gov
The Mannich reaction is a classic example of a three-component reaction that can be adapted for spirolactam synthesis. nih.govnih.gov It typically involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine. In the context of spirolactam synthesis, a bifunctional starting material can be envisioned where an intramolecular Mannich reaction occurs, or an intermolecular version can be designed to construct a key precursor. nih.gov Copper-catalyzed three-component reactions involving aromatic aldehydes, indoles, and dienophiles have also proven effective for constructing complex spirocyclic systems. beilstein-journals.org A notable MCR involves the reaction of isocyanides and acetylenic esters, which generate a zwitterionic adduct in situ that can be trapped by a third component to yield intricate spiro architectures. nih.gov
| MCR Type | Reactants | Product Type | Key Features | Reference |
| Mannich Reaction | Aldehyde, Amine, Carbonyl Compound (with acidic α-H) | β-Amino carbonyl compounds | Can be rendered asymmetric using chiral catalysts; direct and efficient. | nih.gov |
| Isocyanide-Based MCR | Isocyanide, Acetylenic Ester, 4-Arylidene-isoxazol-5(4H)-one | 1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-trienes | Catalyst-free, high-yielding, and builds complex spiro heterocycles. | nih.gov |
| Copper-Catalyzed MCR | Aromatic Aldehyde, 2-Methylindole, Cyclic Dienophile | Spirotetrahydrocarbazoles | In situ formation of both diene and dienophile; high diastereoselectivity. | beilstein-journals.org |
The construction of chiral spirocycles, where the spiro-atom is a quaternary stereocenter, is a significant challenge in organic synthesis. acs.org Several modern catalytic methods have been developed to address this.
Organocatalysis has emerged as a powerful tool. For example, cinchona alkaloids bearing a thiourea (B124793) functionality have been used to catalyze highly enantioselective Mannich reactions with malonates and N-Boc imines, providing a route to chiral β-amino acids that are precursors to chiral lactams. nih.gov Nickel-catalyzed intramolecular C-acylation of lactams and α-spirocyclization of lactones represents another advanced strategy, capable of forming 5-, 6-, and 7-membered spirocycles in good yield and high enantioselectivity. acs.org Furthermore, enzymatic methods offer a green and highly selective alternative. Stereodivergent carbene transferase platforms have been engineered for the cyclopropanation of unsaturated exocyclic N-heterocycles, yielding pharmaceutically relevant azaspiro[2.y]alkanes with excellent diastereo- and enantioselectivity. chemrxiv.orgnih.gov
Homogeneous gold catalysis has revolutionized the synthesis of complex molecules from unsaturated hydrocarbons. nih.gov A particularly elegant strategy for forming spirocyclic systems is the dearomative spirocyclization. One such method involves an intramolecular catalytic dearomatization of phenols via gold carbene species to produce 2-azaspiro[4.5]decan-3-ones. nih.gov This reaction is significant as it avoids the use of hazardous diazo compounds, can proceed under air, and utilizes water as a co-solvent to achieve high reactivity. nih.gov The gold carbene intermediates are typically generated from the gold-catalyzed reaction of alkynes. mdpi.commdpi.comrsc.org The use of N-heterocyclic carbene (NHC) ligands is often critical for stabilizing the gold catalyst and promoting high reactivity. nih.govmdpi.com
Targeted Synthesis of 4-Methyl-1-azaspiro[4.5]decan-2-one
While numerous methods exist for the core 1-azaspiro[4.5]decan-2-one scaffold, literature detailing the direct, targeted synthesis of the 4-methyl derivative is less prevalent. However, based on established synthetic principles, a viable pathway can be proposed.
The most logical approach for the synthesis of this compound involves the regioselective introduction of a methyl group onto the pre-formed 1-azaspiro[4.5]decan-2-one core. This would typically be achieved through an α-alkylation reaction.
The proposed synthesis would proceed as follows:
Enolate Formation: The parent lactam, 1-azaspiro[4.5]decan-2-one, would be treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), at low temperature to deprotonate the α-carbon at the C4 position, generating a lactam enolate.
Alkylation: The resulting enolate would then be quenched with an electrophilic methyl source, such as methyl iodide or dimethyl sulfate.
The key challenge in this approach is ensuring regioselectivity. The parent lactam has two potential sites for deprotonation: the α-carbon (C4) and the nitrogen atom. The use of a strong, hindered base like LDA at low temperatures typically favors kinetic deprotonation at the less-hindered α-carbon over thermodynamic deprotonation or N-deprotonation. Subsequent alkylation would then occur at the C4 position. If N-alkylation were to compete, protection of the lactam nitrogen with a suitable protecting group prior to the alkylation step might be necessary, followed by deprotection.
While no direct synthesis is reported, the synthesis of the analogous 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one demonstrates the feasibility of incorporating methyl groups into such spirocyclic frameworks. nih.gov
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the efficiency of spiro-lactam synthesis. Key variables include the choice of catalyst, solvent, temperature, and reaction time.
In the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, a solid-phase protocol was optimized for use in an automated peptide synthesizer. nih.gov The key cyclization step to form the spiro-enamine was achieved by reacting a resin-bound dipeptide with N-benzyl-4-piperidone. The optimization involved comparing different reaction conditions, as detailed in the table below.
Table 1: Optimization of Spiro-Enamine Formation
| Entry | Resin | Reagents and Conditions | Time | Outcome |
|---|---|---|---|---|
| 1 | Rink Amide Resin | N-benzyl-4-piperidone, p-TsOH, toluene, 80 °C | Overnight | Successful formation of target compounds 11a-f. |
| 2 | Wang Resin | N-benzyl-4-piperidone, p-TsOH, 2,2-dimethoxypropane, 80 °C | 5 hours | Successful formation of target compounds 12a-f. |
Data derived from a study on the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives. nih.gov
This table illustrates that changing the resin and solvent system can significantly impact the reaction time required for efficient cyclization. nih.gov
For other related scaffolds, such as 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones, yields have been reported to vary based on the specific substituents on the aromatic ring. For instance, the synthesis of a 6-methyl substituted derivative resulted in a 57% yield, while a 6-bromo substituted analog was produced in a 36% yield, and a 7-chloro substituted version yielded 23%. mdpi.com These variations underscore the electronic and steric influence of substituents on the reaction efficiency.
Green Chemistry Approaches in 1-Azaspiro[4.5]decan-2-one Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.comresearchgate.net These principles are increasingly being applied to the synthesis of complex molecules like spiro-lactams.
A key green chemistry strategy is the use of environmentally benign solvents, with water being a prominent choice. mdpi.com While the low solubility of many organic compounds in water can be a challenge, its use eliminates the environmental issues associated with volatile organic solvents. mdpi.com
Microwave-assisted synthesis is another powerful green technique. mdpi.com By using microwave irradiation, reaction times can be drastically reduced from hours or days to just a few minutes, which also leads to significant energy savings. mdpi.com A study on the green synthesis of spiro compounds employed microwave irradiation at a moderate temperature of 80°C with water as the solvent. This five-component reaction, catalyzed by N,N-Diisopropylethylamine (DIPEA), produced high yields of the desired spiro products in a short time frame of 5 to 30 minutes, presenting a sustainable and faster alternative to conventional methods. utrgv.edu
The development of one-pot reactions and cascade (or tandem) reactions is another cornerstone of green synthesis, as it reduces the number of separate purification steps, thereby saving solvents and energy and reducing waste. researchgate.net The Ugi reaction to form spiro-γ-lactams is an example of a multi-component, one-pot synthesis that aligns with these principles. google.com Similarly, a tandem Prins/pinacol rearrangement has been developed to synthesize oxaspiro[4.5]decan-1-one scaffolds efficiently. rsc.org
Advanced Structural Elucidation and Conformational Analysis of 4 Methyl 1 Azaspiro 4.5 Decan 2 One
Spectroscopic Characterization for Structural Confirmation
Spectroscopic methods provide fundamental information about the connectivity of atoms and the types of functional groups present within a molecule. For 4-Methyl-1-azaspiro[4.5]decan-2-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) offers a comprehensive dataset for unambiguous structural verification.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)
High-resolution NMR spectroscopy is an unparalleled tool for mapping the carbon and proton framework of an organic molecule. Analysis of the ¹H-NMR spectrum reveals the number of distinct proton environments, their integration (relative numbers), and their coupling patterns, which indicate neighboring protons. The ¹³C-NMR spectrum complements this by showing the number of unique carbon environments. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are then used to establish direct and through-bond connectivities between protons and carbons, respectively, allowing for the complete assembly of the molecular structure.
While specific spectral data for this compound is not extensively detailed in the public literature, the expected resonances can be predicted based on its known structure. For instance, the ¹H-NMR spectrum would feature a characteristic doublet for the methyl group protons, coupled to the adjacent methine proton at the C4 position. The protons of the spirocyclic cyclohexane (B81311) ring would exhibit complex multiplets due to their diastereotopic nature and restricted rotation.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the case of this compound, the most prominent feature in its FTIR spectrum is the strong absorption band characteristic of the lactam (cyclic amide) carbonyl group (C=O). Another key feature is the N-H stretching vibration.
| Functional Group | Vibrational Mode | **Expected Absorption Range (cm⁻¹) ** |
| Lactam Carbonyl | C=O Stretch | 1680 - 1630 |
| Amine | N-H Stretch | 3400 - 3200 |
| Alkane | C-H Stretch | 3000 - 2850 |
This table presents generalized expected absorption ranges for the key functional groups in this compound.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. Using a high-resolution mass spectrometer, such as an Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) instrument, the precise mass of the molecular ion can be determined, which confirms the elemental composition. bath.ac.uk The fragmentation of the molecule upon ionization follows predictable pathways, often involving the cleavage of bonds adjacent to the carbonyl group and the spirocyclic center, providing further corroboration of the proposed structure. bath.ac.uk
X-ray Crystallography for Solid-State Structural Determination
Conformational Studies and Dynamic Properties
While X-ray crystallography reveals the static structure in the solid state, molecules in solution are often conformationally flexible. Understanding these dynamic properties is crucial for a complete structural picture.
Dynamic NMR Spectroscopy for Ring Reversal and Conformational Preferences
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational changes in molecules, such as ring inversions. For this compound, the cyclohexane ring can undergo a "chair-flip" or ring reversal process. At room temperature, this process may be fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, by lowering the temperature, this process can be slowed down, leading to the decoalescence of these signals into distinct resonances for each proton in the now-frozen conformations. By analyzing the spectra at various temperatures, it is possible to determine the energy barrier for this ring reversal and the relative populations of the different conformers. Such studies could reveal, for example, the preferred orientation of the five-membered lactam ring relative to the cyclohexane chair.
Theoretical Evaluation of Conformation and Stereochemistry
The conformational landscape and stereochemical intricacies of this compound are dictated by the fusion of the γ-lactam and cyclohexane rings at a single spirocyclic center. While specific theoretical studies exclusively on this molecule are not extensively documented, a robust understanding of its likely conformational preferences can be extrapolated from computational and crystallographic analyses of closely related cyclohexane-based γ-spirolactams. These studies provide a foundational framework for predicting the molecule's three-dimensional structure.
Theoretical evaluations, typically employing Density Functional Theory (DFT) and other high-level ab initio methods, are instrumental in determining the most stable conformations by calculating the relative energies of various geometric arrangements. For this compound, the primary conformational considerations involve the puckering of both the γ-lactam and the cyclohexane rings, as well as the orientation of the methyl substituent.
Based on analyses of analogous structures, the cyclohexane ring is expected to adopt a stable chair conformation. researchgate.netnih.gov This arrangement minimizes torsional and steric strain. The five-membered γ-lactam ring, in contrast, is predicted to exhibit a slightly distorted envelope conformation. researchgate.netnih.gov In this conformation, four of the ring atoms are nearly coplanar, while the fifth, typically the spiro carbon, deviates from this plane.
The presence of the methyl group at the C4 position of the lactam ring introduces an additional layer of stereochemical complexity. The methyl group can exist in two diastereomeric orientations relative to the spirocyclic system. The relative stability of these diastereomers is influenced by steric interactions with the adjacent cyclohexane ring. Theoretical calculations would be crucial in quantifying the energy differences between these stereoisomers and predicting the favored orientation of the methyl group.
Detailed theoretical evaluations would also provide insights into key geometric parameters such as bond lengths, bond angles, and torsion angles. For instance, the bond angles around the spiro carbon are expected to show some deviation from ideal tetrahedral geometry due to the constraints of the fused ring system.
The table below presents a summary of expected conformational parameters for the constituent rings of this compound, based on data from analogous structures. researchgate.netnih.gov
Table 1: Predicted Conformational Parameters for this compound
| Ring System | Predicted Conformation | Key Geometric Features |
|---|---|---|
| Cyclohexane | Chair | Torsion angles around 55-56°, minimizing eclipsing interactions. |
Further computational studies would be invaluable in providing a more detailed and quantitative picture of the conformational energetics and stereochemical preferences of this compound. Such studies would involve mapping the potential energy surface to identify all low-energy conformers and calculating the Boltzmann distribution to determine their relative populations at room temperature.
Computational Chemistry and Theoretical Investigations of 4 Methyl 1 Azaspiro 4.5 Decan 2 One
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the molecular geometry and electronic properties of azaspiro compounds. These methods provide a detailed understanding of the three-dimensional arrangement of atoms and the distribution of electrons within the molecule, which are key determinants of its reactivity and intermolecular interactions.
For instance, DFT calculations have been successfully employed to rationalize the stereochemical outcomes of reactions involving the synthesis of dibenzo-1-azaspiro[4.5]decanes. nih.gov These studies can accurately predict which stereoisomer is favored, aligning well with experimental findings. nih.gov The calculations can also highlight crucial noncovalent interactions that stabilize certain conformations. nih.gov Furthermore, DFT is used to determine a variety of electronic properties and reactivity descriptors. researchgate.net These parameters are vital for building Structure-Activity Relationships (SAR) to understand how a compound's structure influences its biological activity. researchgate.net
Table 1: Representative DFT-Calculated Electronic Properties for Azaspiro-type Scaffolds
| Electronic Property | Description | Typical Application in Azaspiro[4.5]decanone Research |
|---|---|---|
| Energy Gap (Eg) | The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). | Predicts chemical reactivity and stability. A smaller gap often implies higher reactivity. |
| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | Indicates the ease of oxidation. |
| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | Indicates the ease of reduction. |
| Chemical Potential (μ) | Represents the escaping tendency of electrons from a stable system. | Used in understanding charge transfer in reactions. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Harder molecules are generally less reactive. |
| Global Softness (σ) | The reciprocal of chemical hardness. | Softer molecules are generally more reactive. |
| Electronegativity (χ) | The power of an atom or group to attract electrons. | Helps in understanding bond polarities and reaction sites. |
| Electrophilicity (ω) | A measure of the ability of a species to accept electrons. | Predicts the electrophilic nature of the molecule. |
This table is illustrative and based on general applications of DFT to similar heterocyclic compounds. researchgate.net Specific values would need to be calculated for 4-Methyl-1-azaspiro[4.5]decan-2-one.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics in Solution
Molecular dynamics (MD) simulations offer a computational microscope to observe the movement and conformational changes of molecules over time. nih.govdrexel.edu This is particularly important for flexible structures like this compound, as its biological function can be highly dependent on the specific shapes (conformations) it adopts in solution.
MD simulations are used to assess the stability of a molecule, such as a drug candidate when it is bound to its biological target, like a protein. nih.gov By simulating the protein-ligand complex in a realistic environment (typically water), researchers can analyze its stability through metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.gov A stable complex will show minimal deviation from its initial docked pose over the course of the simulation. mdpi.com These simulations can run for nanoseconds to microseconds, providing a dynamic picture of intermolecular interactions, such as hydrogen bonds, which are crucial for binding affinity. mdpi.com For example, MD simulations have been used to understand the dynamic behavior and stability of potential inhibitors against SARS-CoV-2. nih.gov
Molecular Docking Studies for Predictive Binding Modes with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or DNA). tandfonline.com This method is instrumental in drug discovery for screening large libraries of compounds and identifying potential drug candidates. mdpi.com
The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for many different orientations and conformations. The pose with the lowest energy is considered the most likely binding mode. Docking studies have been widely applied to spirocyclic compounds to predict their interactions with various biological targets. For instance, spiro quinoxaline-β-lactam compounds have been docked with DNA to estimate their binding strength and mode of interaction. tandfonline.com Similarly, docking simulations have been used to predict the binding of azaspiro derivatives to enzymes like the angiotensin-converting enzyme (ACE) and to identify key interactions with amino acid residues in the active site. researchgate.net These studies provide valuable hypotheses about a compound's mechanism of action that can be tested experimentally. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling of Azaspiro[4.5]decanone Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
To build a QSAR model, a dataset of compounds with known activities is required. For each compound, a set of molecular descriptors is calculated, which are numerical representations of its structural, physical, or chemical properties. Statistical methods are then used to find a correlation between these descriptors and the observed biological activity. mdpi.com For azaspiro[4.5]decanone derivatives, QSAR studies could reveal which structural features are critical for a particular biological effect, such as GABA uptake inhibition. nih.gov For example, studies on related spirocyclic amino acid esters have shown that activity is strongly dependent on the length of alkyl chains and the size of the spirocyclic system. nih.gov Such insights are invaluable for the rational design of more potent and selective compounds.
Table 2: Key Concepts in QSAR Modeling
| Concept | Description | Relevance to Azaspiro[4.5]decanone Derivatives |
|---|---|---|
| Training Set | A set of molecules with known biological activities used to build the QSAR model. | Would consist of various azaspiro[4.5]decanone analogs with measured activities (e.g., IC50 values). mdpi.com |
| Test Set | An independent set of molecules used to validate the predictive power of the QSAR model. | Used to assess how well the model predicts the activity of new, un-tested azaspiro[4.5]decanone derivatives. mdpi.com |
| Molecular Descriptors | Numerical values that encode different aspects of a molecule's structure (e.g., size, shape, lipophilicity, electronic properties). | Descriptors like LogP (lipophilicity) and topological indices would be calculated for each derivative. |
| Statistical Model | The mathematical equation that links the descriptors to the activity (e.g., Multiple Linear Regression, Partial Least Squares). | The model would provide an equation to calculate the predicted activity of a new derivative based on its descriptors. |
| Model Validation | Statistical assessment of the model's robustness and predictive ability (e.g., R², Q²). | Ensures the model is statistically significant and not a result of chance correlation. mdpi.com |
Investigation of Reaction Mechanisms via Computational Approaches
Computational chemistry provides powerful tools to investigate the step-by-step process of a chemical reaction, known as the reaction mechanism. By modeling the transition states and intermediates, researchers can understand how a reaction proceeds, why certain products are formed, and how to optimize reaction conditions.
For complex reactions like the synthesis of spirocyclic systems, DFT calculations can be used to map out the entire reaction pathway. nih.gov This involves locating the transition state structures, which are the highest energy points along the reaction coordinate, and calculating their energies (activation energies). For example, computational studies on the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a common method for creating triazole rings, have used DFT to compare different mechanistic pathways and understand the role of various ligands. rsc.org A similar approach could be applied to the synthesis of this compound to elucidate the mechanism, rationalize the observed stereoselectivity, and guide the development of more efficient synthetic routes. nih.gov
Molecular Interaction Studies and Mechanistic Biological Activities of 4 Methyl 1 Azaspiro 4.5 Decan 2 One Derivatives
Elucidation of Molecular Mechanisms of Action
Currently, there is a lack of specific data in the scientific literature detailing the molecular mechanisms of action for 4-Methyl-1-azaspiro[4.5]decan-2-one derivatives.
Receptor Binding Affinity and Ligand-Target Interactions
No dedicated studies on the receptor binding profiles of this compound derivatives were identified. However, research on structurally related 1-azaspiro[4.5]decan-10-yl amides has shown potential for interaction with opioid receptors. These studies, while not directly applicable, suggest that the azaspiro[4.5]decane scaffold can be a viable starting point for the design of receptor-targeted ligands. The specific influence of the 4-methyl and 2-oxo substitutions on receptor affinity and selectivity is yet to be determined.
Enzyme Inhibition Mechanisms and Kinetics
Detailed information regarding the enzyme inhibition mechanisms and kinetics of this compound derivatives is not available in the current body of scientific literature. Research on other spirocyclic compounds has indicated potential for enzyme inhibition, but these findings cannot be directly extrapolated to the specific compound .
Modulation of Biochemical Pathways
There is no published research that specifically investigates the modulation of biochemical pathways by this compound derivatives. Understanding how these compounds might influence cellular signaling cascades or metabolic pathways would require dedicated future studies.
Investigating Biological Activities (Mechanistic Focus Only)
Specific mechanistic studies on the biological activities of this compound derivatives are not currently available.
Antimicrobial Activity and Related Mechanisms (e.g., against specific pathogens)
While research has been conducted on the antimicrobial properties of related spiro-compounds like 1-thia-4-azaspiro[4.5]decan-3-one derivatives, there is no specific data on the antimicrobial activity or the underlying mechanisms of this compound derivatives against any specific pathogens.
Antitubercular Activity and Target Identification
There are no published studies specifically evaluating the antitubercular activity of this compound derivatives or identifying their potential molecular targets within Mycobacterium tuberculosis. Research into other nitrogen-containing heterocyclic compounds has shown promise in this area, but dedicated screening and mechanistic studies for this particular spiro-compound are needed.
Antiviral Activity and Viral Replication Inhibition Mechanisms (e.g., human coronavirus 229E)
A series of 1-thia-4-azaspiro[4.5]decan-3-ones, which are structurally related to this compound, have been synthesized and evaluated for their antiviral properties. nih.govnih.gov Seven compounds from this series demonstrated the ability to inhibit the replication of human coronavirus 229E (HCoV-229E) with low cytotoxicity. nih.govnih.gov A key structural feature for this antiviral activity was the presence of a methyl group at the C-2 position of the azaspiro[4.5]decane scaffold. nih.gov Analogs without this methyl group were found to be inactive. nih.gov
The antiviral activity was also influenced by the substituent at the C-8 position of the azaspiro[4.5]decane ring. nih.gov The most potent compound in the series was identified as N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, which exhibited an EC50 value of 5.5 µM against HCoV-229E. nih.govnih.govsdiarticle4.com This efficacy is comparable to that of the known coronavirus inhibitor, (Z)-N-[3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide (K22). nih.govnih.gov Interestingly, these compounds did not show activity against the influenza virus, suggesting a specific mechanism of action against coronaviruses. nih.govnih.gov The 1-thia-4-azaspiro[4.5]decan-3-one scaffold is considered a versatile structure for the development of new antiviral drugs. nih.govnih.gov
Table 1: Antiviral Activity of 1-thia-4-azaspiro[4.5]decan-3-one Derivatives against HCoV-229E
| Compound | EC50 (µM) | Key Structural Features | Reference |
| N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide | 5.5 | Methyl at C-2, tert-butyl at C-8 | nih.govnih.govsdiarticle4.com |
| Other active compounds (7m, 7n, 8k, 8l, 8m, 8p) | - | Methyl at C-2 | nih.govnih.gov |
| Unmethylated analogs (7e, 7f, 8c, 8d, 8e, 8f, 8h) | Inactive | No methyl at C-2 | nih.gov |
Anticancer Activity against Specific Cancer Cell Lines: Mechanistic Insights
Derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one and 1-thia-4-azaspiro[4.5]decane have demonstrated significant anticancer activity against various cancer cell lines. mdpi.comnih.govresearchgate.net One study reported on a series of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. mdpi.com The most potent derivative, 7j, exhibited IC50 values of 0.17 µM, 0.05 µM, and 0.07 µM against A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cell lines, respectively. mdpi.com
Mechanistic studies revealed that compound 7j induces cell cycle arrest in the G2/M phase in MDA-MB-231 cells and promotes apoptosis. mdpi.com Another series of 1-thia-4-azaspiro[4.5]decane derivatives, along with their derived thiazolopyrimidines and 1,3,4-thiadiazole (B1197879) thioglycosides, were synthesized and tested against HepG-2 (liver cancer), PC-3 (prostate cancer), and HCT116 (colorectal cancer) cell lines. nih.govresearchgate.net Several of these compounds showed moderate to high dose-dependent anticancer activities. nih.govresearchgate.net For instance, compounds 7, 9, 14, 18, and 19 displayed good anticancer activity against HCT-116 cells, with IC50 values ranging from 92.2 to 120.1 nM. nih.gov Compounds 14 and 18 were also effective against PC-3 cells. nih.gov
A separate study on novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives found that most of the synthesized compounds had moderate to potent antitumor activity against A549, MDA-MB-231, and HeLa cell lines. nih.gov Compound 11h was identified as a particularly promising candidate, with IC50 values of 0.19 µM, 0.08 µM, and 0.15 µM against these cell lines, respectively. nih.gov Azaspirane, a derivative of 2-azaspiro[4.5]decane, has been shown to inhibit the growth of human multiple myeloma cells both in vitro and in vivo. nih.gov It induces caspase-mediated apoptosis in both drug-sensitive and drug-resistant myeloma cell lines. nih.gov
Table 2: Anticancer Activity of this compound Derivatives
| Compound/Derivative Series | Cancer Cell Line(s) | IC50/Activity | Mechanism of Action | Reference |
| 4-(Aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones (e.g., 7j) | A549, MDA-MB-231, HeLa | 0.05 - 0.17 µM | G2/M phase arrest, Apoptosis induction | mdpi.com |
| 1-Thia-4-azaspiro[4.5]decane derivatives (e.g., 7, 9, 14, 18, 19) | HCT-116, PC-3, HepG-2 | 92.2 - 120.1 nM (HCT-116) | Dose-dependent anticancer activity | nih.govresearchgate.net |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones (e.g., 11h) | A549, MDA-MB-231, HeLa | 0.08 - 0.19 µM | Antitumor activity | nih.gov |
| Azaspirane | Multiple Myeloma | IC50: 0.6 - 5 µM | Caspase-mediated apoptosis | nih.gov |
Muscarinic Agonism and Cholinergic System Modulation
Derivatives of 2-methyl-1,3-dioxaazaspiro[4.5]decanes have been investigated as novel muscarinic cholinergic agonists. nih.gov These compounds were designed to have greater conformational freedom to enhance receptor activation. nih.gov Two specific azaspirodecanes, 5a and 5b, demonstrated significantly higher predicted efficacy than the reference compound AF-30. nih.gov They were tested for their ability to stimulate phosphatidylinositol turnover in the rat cerebral cortex, a key signaling pathway for muscarinic receptors. nih.gov
Furthermore, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954, have been identified as novel muscarinic agonists. capes.gov.br These compounds showed the ability to reverse cognitive impairment in animal models, suggesting M1 agonistic activity in the central nervous system. capes.gov.br Specifically, (+/-)-YM796 and (+/-)-YM954 were more effective than other M1 agonists like RS86 and AF102B in a passive avoidance task in rats with nucleus basalis magnocellularis lesions. capes.gov.br (+/-)-YM796 also exhibited weaker M2 and/or M3 agonistic activity, which are associated with side effects like tremor and hypothermia. capes.gov.br
Cellular Response Evaluations and Pathway Analysis (Excluding clinical trials/toxicity)
The anticancer effects of this compound derivatives are often linked to the induction of apoptosis and cell cycle arrest. mdpi.comnih.gov For instance, the sulfonylazaspirodienone derivative 7j was shown to induce apoptosis in MDA-MB-231 breast cancer cells, as quantified by flow cytometry using annexin (B1180172) V-FITC and PI staining. mdpi.com
Azaspirane induces apoptosis in multiple myeloma cells through a caspase-dependent pathway. nih.gov Treatment with azaspirane leads to DNA fragmentation and activation of caspase-3. nih.gov Further analysis revealed that azaspirane triggers the cleavage of caspase-8, followed by the cleavage of PARP, but does not induce caspase-9 cleavage, suggesting an extrinsic pathway of apoptosis. nih.gov
Novel 1-thia-4-azaspiro[4.5]alkan-3-one derivatives have been identified as dual inhibitors of EGFR and BRAFV600E, two important targets in cancer therapy. nih.gov The most effective compounds, 6b and 7b, showed potent antiproliferative and apoptotic activity. nih.gov Their mechanism involves the inhibition of these kinases, leading to the induction of apoptosis. nih.gov
Structure Activity Relationship Sar Elucidation for 1 Azaspiro 4.5 Decan 2 One Derivatives
Impact of Substituent Variation on Molecular Interactions
Modifications at the Spiro Carbon and their Mechanistic Consequences
The spiro carbon, the point of fusion between the pyrrolidinone and cyclohexane (B81311) rings, is a critical determinant of the three-dimensional structure of the molecule. While direct modifications at the spiro carbon of 4-Methyl-1-azaspiro[4.5]decan-2-one are not extensively documented in publicly available research, studies on analogous spiro systems provide valuable insights. For instance, in the development of M1 muscarinic agonists based on the 1-oxa-8-azaspiro[4.5]decane skeleton, modifications in the vicinity of the spiro center have been shown to be crucial for activity. nih.gov The rigidity and specific orientation of the two rings conferred by the spiro junction are essential for proper binding to the receptor. Any modification that alters this spatial arrangement would likely have profound mechanistic consequences, potentially disrupting the optimal interaction with the target protein.
Influence of Substitutions on the Cyclohexane Ring on Biological Activity
Substitutions on the cyclohexane ring of the 1-azaspiro[4.5]decan-2-one core have a demonstrable impact on biological activity. In a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives evaluated for anti-coronavirus activity, the nature of the substituent on the cyclohexane ring (at the C-8 position, analogous to the C-10 position in 1-azaspiro[4.5]decan-2-one) was found to be a key factor. nih.gov Specifically, the bulkiness of the substituent at this position influenced the antiviral potency. nih.gov
For instance, in a series of N-(2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)benzamides, variations in the C-8 substituent of the cyclohexane ring led to a range of antiviral activities against human coronavirus 229E.
| Compound | C-8 Substituent (R) | EC₅₀ (µM) vs. HCoV-229E | CC₅₀ (µM) |
|---|---|---|---|
| 8k | H | 12 | >100 |
| 8l | Methyl | 11 | >100 |
| 8m | Ethyl | 10 | >100 |
| 8n | tert-Butyl | 5.5 | >100 |
| 8p | Phenyl | 11 | >100 |
Table 1: Influence of C-8 substituent on the anti-coronavirus activity of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Data sourced from a study on anti-coronavirus activity of these compounds. nih.gov
As shown in Table 1, increasing the steric bulk of the substituent at the C-8 position from hydrogen to a tert-butyl group resulted in a progressive increase in antiviral potency, with compound 8n being the most active. nih.gov This suggests that a larger substituent on the cyclohexane ring may promote a more favorable interaction with the biological target.
Effects of Nitrogen Atom Substitutions on Target Binding
The nitrogen atom of the pyrrolidinone ring is a key site for modification in the 1-azaspiro[4.5]decan-2-one scaffold. N-substitution can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects target binding.
In studies of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists, the substituent on the nitrogen atom was found to be critical for potent activity. nih.gov For example, an N-methyl group was generally preferred for optimal interaction with the muscarinic receptor. nih.gov Similarly, in a series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives investigated as mitochondrial permeability transition pore (mPTP) inhibitors, modifications at the nitrogen atoms played a significant role in modulating inhibitory activity. researchgate.net
Stereochemical Influence on Activity and Binding (e.g., Cis-Trans Isomers)
The presence of multiple chiral centers in substituted 1-azaspiro[4.5]decan-2-one derivatives, including the spiro carbon and any substituted carbons on the rings, gives rise to the possibility of stereoisomers. The relative orientation of substituents, such as in cis-trans isomers, can have a profound impact on biological activity.
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. A pharmacophore model for this compound derivatives would likely include several key features:
A hydrogen bond acceptor: The carbonyl group of the lactam ring is a prominent hydrogen bond acceptor.
A hydrogen bond donor: The N-H group of the lactam (in unsubstituted nitrogen derivatives) can act as a hydrogen bond donor.
A hydrophobic feature: The cyclohexane ring and the methyl group at the 4-position contribute to the molecule's hydrophobicity and can engage in van der Waals interactions with the target.
A spirocyclic core: This rigid scaffold defines the spatial relationship between the other pharmacophoric features.
Future Research Directions and Translational Perspectives in Chemical Research
Development of Novel Synthetic Routes to Access Underexplored Analogues
The exploration of the chemical space around the 4-Methyl-1-azaspiro[4.5]decan-2-one scaffold is crucial for establishing comprehensive structure-activity relationships (SAR). While syntheses for related spiro-γ-lactams have been developed, future research should focus on creating more efficient and modular routes to a diverse library of analogues. rsc.org Methodologies such as metal-catalyzed cascade cyclizations, which have been successfully used for synthesizing related 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones, could be adapted. mdpi.com Similarly, strategies involving the Michael addition of pipecolate-derived enolates to nitro alkenes, used to create 2,8-diazaspiro[4.5]decan-1-one derivatives, offer a potential pathway to novel analogues. researchgate.net
A key objective will be to develop synthetic protocols that allow for late-stage diversification, enabling the rapid generation of analogues with varied substituents on both the lactam and cyclohexane (B81311) rings. This approach would facilitate a more thorough investigation of how subtle structural modifications influence biological activity. The development of stereoselective syntheses to access individual enantiomers of this compound and its derivatives is also a critical next step, as different stereoisomers often exhibit distinct biological profiles. nih.gov
Advanced Mechanistic Investigations at the Molecular and Cellular Level
Understanding the precise molecular and cellular mechanisms of action of this compound is paramount for its development as a research tool or therapeutic lead. Mechanistic studies on the formation of the closely related 2-aza-spiro[4.5]decan-3-one from gabapentin (B195806) have revealed a process subject to general acid and base catalysis with a strong pH dependence. researchgate.net Future investigations should explore whether similar catalytic pathways influence the stability and reactivity of this compound under physiological conditions.
Furthermore, given that related spirocyclic compounds have shown activity as mitochondrial permeability transition pore (mPTP) inhibitors and M1 muscarinic agonists, it is crucial to investigate the potential targets of this compound. nih.govnih.gov Advanced techniques such as thermal shift assays, affinity chromatography, and chemoproteomics can be employed to identify its direct binding partners within the cell. Subsequent cellular studies using techniques like confocal microscopy, flow cytometry, and transcriptomics will be essential to delineate the downstream signaling pathways modulated by this compound.
Exploration of this compound as a Privileged Scaffold for Chemical Probe Development
The rigid, three-dimensional structure of the 1-azaspiro[4.5]decane core qualifies it as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. mdpi.com This characteristic makes this compound an excellent starting point for the development of chemical probes. northwestern.educhemicalprobes.org Chemical probes are small molecules designed to selectively modulate the function of a specific protein, enabling the study of its role in biological pathways. nih.govnih.gov
Future research should focus on functionalizing the this compound scaffold with reporter tags (e.g., fluorophores, biotin) or photoreactive groups to create tools for target identification and validation. rsc.org Given that derivatives of the related 1-oxa-8-azaspiro[4.5]decane have been developed as radioligands for sigma-1 receptors, a similar approach could be applied to develop positron emission tomography (PET) tracers from the this compound scaffold for in vivo imaging. nih.govnih.gov The development of a library of such probes would provide invaluable tools for dissecting complex biological processes. rsc.org
Integration of Artificial Intelligence and Machine Learning in Predicting and Optimizing its Bioactivity
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid prediction of biological activities and the optimization of lead compounds. uminho.ptsciencedaily.com These computational approaches can be powerfully integrated into the research pipeline for this compound. By generating a virtual library of thousands of its analogues, ML models can be trained on existing experimental data to predict their bioactivity against various targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models can be developed to identify the key molecular descriptors that correlate with desired biological effects. nih.gov Furthermore, generative deep learning models can be employed to design novel analogues of this compound with optimized properties, such as enhanced potency, selectivity, or improved pharmacokinetic profiles. researchgate.net This in silico approach can significantly accelerate the design-make-test-analyze cycle, reducing the time and cost associated with identifying promising new compounds. researchgate.net
Role of this compound in Fragment-Based Drug Discovery (FBDD) Research (Conceptual)
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules (fragments) for weak binding to a biological target. youtube.com These initial hits are then grown or linked together to create more potent molecules. nih.govyoutube.com Conceptually, the rigid spirocyclic core of this compound makes it an ideal candidate for use as a fragment in FBDD campaigns.
Its well-defined three-dimensional shape provides a fixed anchor point within a protein's binding pocket, reducing the entropic penalty upon binding. In a hypothetical FBDD program, the this compound fragment could be screened against a target of interest. Once a binding orientation is confirmed, for instance by X-ray crystallography, synthetic chemists could elaborate the structure by adding functional groups that extend into adjacent pockets of the binding site, thereby increasing affinity and potency. This "fragment-growing" approach, starting with a rigid and structurally unique core like this compound, represents a promising conceptual strategy for the discovery of novel therapeutics.
Q & A
Q. What experimental methodologies are recommended for synthesizing 4-Methyl-1-azaspiro[4.5]decan-2-one?
Cyclization reactions involving β-lactam precursors or spiroannulation strategies are common. For example, nitroso-azaspiro compounds (e.g., 1-nitroso-1-oxa-3-azaspiro[4.5]decan-2-one) can be synthesized via tert-butyl vinyl ether-mediated reactions under controlled conditions . Optimization of reaction parameters (e.g., temperature, catalysts like PdI₂) is critical to minimize byproducts and enhance yield . Post-synthesis purification via chromatography or recrystallization ensures structural fidelity.
Q. How can the molecular structure of this compound be confirmed?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and spiro junction geometry. WinGX software facilitates data integration and visualization .
- NMR spectroscopy : Assign signals using ¹H/¹³C NMR to verify methyl group placement and spirocyclic conformation. Dynamic NMR studies at variable temperatures (e.g., -90°C to 25°C) can detect ring puckering dynamics .
- Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns to validate the core structure .
Advanced Research Questions
Q. How can conformational dynamics of the spirocyclic ring system be analyzed?
Employ Cremer-Pople puckering coordinates to quantify ring distortions . For example:
- Calculate puckering amplitude (q) and phase angle (θ) from X-ray or DFT-optimized structures.
- Compare with related compounds (e.g., 3-methylene-1-oxaspiro[4.5]decan-2-one) to assess steric effects of the methyl group on ring flattening .
- Use variable-temperature NMR to measure activation energy (ΔG‡) for pseudorotation, typically ~10.9 kcal/mol for similar systems .
Q. What computational approaches are suitable for studying intermolecular interactions in azaspiro compounds?
- Molecular docking : Model interactions with biological targets (e.g., NK-1 receptors) using software like AutoDock Vina. Focus on hydrogen bonding between the lactam moiety and receptor residues .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces and nucleophilic/electrophilic sites .
- Crystallographic software : SHELXL’s TWIN and HKLF5 commands can refine high-resolution or twinned data to resolve disorder in the methyl group .
Q. How can salt formulations of this compound improve pharmacological activity?
- Salt screening : Test hydrochloride or tosylate salts for enhanced solubility and bioavailability. For example, monohydrate hydrochloride salts of diazaspirodecan-2-ones exhibit improved stability in gelatin capsules .
- In vitro assays : Measure NK-1 receptor binding affinity (IC₅₀) using radioligand displacement. Combine with corticosteroids (e.g., dexamethasone) to assess synergistic effects in antiemetic applications .
Data Analysis and Contradiction Resolution
Q. How to reconcile discrepancies between crystallographic and spectroscopic data for spirocyclic compounds?
- Case example : X-ray data may indicate a flattened cyclohexane ring due to crystal packing, while NMR suggests dynamic puckering in solution. Use temperature-dependent crystallography (e.g., at 100 K) to capture static conformations .
- Statistical validation : Apply R-factors (<0.05) and residual density maps in SHELXL to confirm absence of artifactual disorder . Cross-validate with NOESY NMR to detect through-space correlations missed in X-ray .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
